molecular formula C20H18ClF3N4O2S2 B2807724 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 478042-32-9

5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2807724
CAS No.: 478042-32-9
M. Wt: 502.96
InChI Key: NTOAMTRHKHZTIY-UHFFFAOYSA-N
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Description

The compound “5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a triazole ring, and a thiol group . The molecule also contains a sulfonyl group attached to a chlorophenyl group, and a trifluoromethyl group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and triazole rings would give the molecule a certain degree of rigidity, while the sulfonyl, chlorophenyl, and trifluoromethyl groups would likely contribute to its overall polarity . The thiol group could potentially form hydrogen bonds with other molecules, influencing its behavior in solution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiol group is known to be reactive, and could potentially undergo oxidation or substitution reactions . The triazole ring is generally stable, but could potentially participate in reactions with electrophiles . The sulfonyl group could also be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces . Its spectral properties, such as its UV-Vis, IR, and NMR spectra, would provide information about its structure .

Scientific Research Applications

Synthesis and Biological Evaluation

The research on this compound has primarily involved its synthesis and evaluation for potential biological activities. A notable study by ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including compounds structurally related to the chemical . These compounds were evaluated for their biological potential, specifically as inhibitors of the α-glucosidase enzyme, showing promise for treating type II diabetes. The synthesized derivatives exhibited better inhibitory activity than acarbose, a commercially available α-glucosidase inhibitor, highlighting their potential as new drug candidates due to their low hemolytic activity (ur-Rehman et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Another research avenue for derivatives of this compound involves the evaluation of their antimicrobial and anti-inflammatory activities. Iqbal et al. (2020) conducted a study on new compounds derived from a similar structure, focusing on their BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities. The study identified specific compounds with notable antibacterial and anti-inflammatory properties, and a comprehensive library of synthesized compounds was found highly active for AChE inhibition, suggesting their utility in therapeutic applications (Iqbal et al., 2020).

Alzheimer’s Disease Treatment Candidates

Additionally, research by Rehman et al. (2018) on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, closely related to the compound of interest, aimed at evaluating new drug candidates for Alzheimer’s disease. The study involved synthesis, structural elucidation, and screening for enzyme inhibition activity against the acetyl cholinesterase (AChE) enzyme. This research underscores the potential of such compounds in developing treatments for neurodegenerative diseases (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, it might interact with a specific biological target, such as an enzyme or receptor . The presence of the piperidine ring, which is a common feature in many drugs, suggests that it might have biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures would need to be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties and potential applications. For example, it could be tested for biological activity, or used as a building block in the synthesis of more complex molecules . Additionally, new synthetic routes could be explored to improve the efficiency or selectivity of its synthesis .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O2S2/c21-15-4-6-17(7-5-15)32(29,30)27-10-8-13(9-11-27)18-25-26-19(31)28(18)16-3-1-2-14(12-16)20(22,23)24/h1-7,12-13H,8-11H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOAMTRHKHZTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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